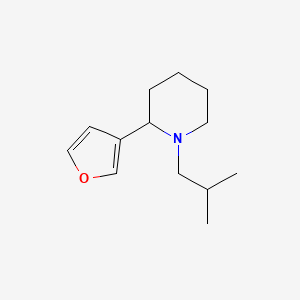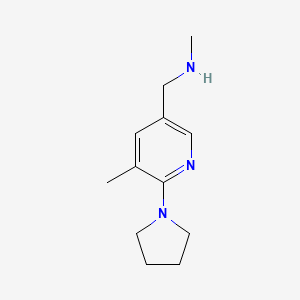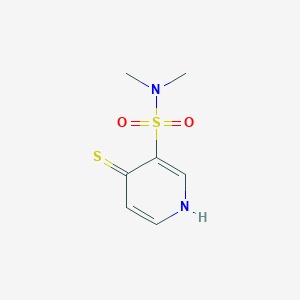
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 3-methylpiperidine.
Formation of Intermediate: The 3,5-dichlorobenzaldehyde undergoes a condensation reaction with 3-methylpiperidine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate imine.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride or sodium borohydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dichlorophenyl)-2-(4-methylpiperidin-1-yl)ethanamine
- 2-(3,5-Dichlorophenyl)-2-(2-methylpiperidin-1-yl)ethanamine
- 2-(3,5-Dichlorophenyl)-2-(3-ethylpiperidin-1-yl)ethanamine
Uniqueness
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its pharmacological properties and interactions with molecular targets. This structural variation can result in differences in potency, efficacy, and selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H20Cl2N2 |
|---|---|
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
2-(3,5-dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C14H20Cl2N2/c1-10-3-2-4-18(9-10)14(8-17)11-5-12(15)7-13(16)6-11/h5-7,10,14H,2-4,8-9,17H2,1H3 |
Clave InChI |
FNAYOLSGFCLSAS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C(CN)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



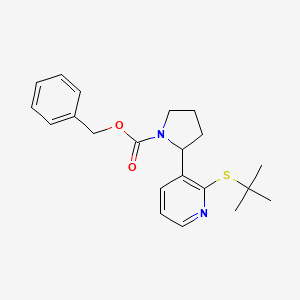
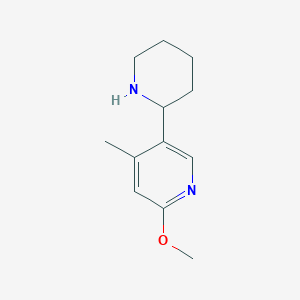
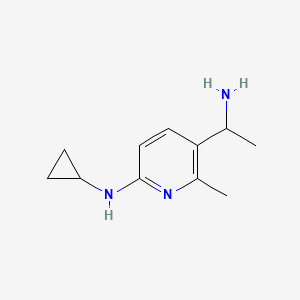

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)

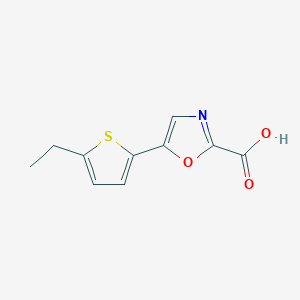

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
